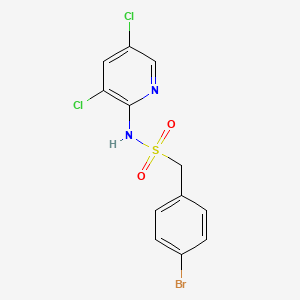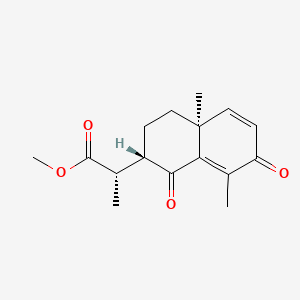![molecular formula C21H21ClN2O5 B13375027 ethyl 2-amino-5'-chloro-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-indole]-3-carboxylate](/img/structure/B13375027.png)
ethyl 2-amino-5'-chloro-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-indole]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate is a complex organic compound that belongs to the class of spirochromenes These compounds are characterized by a unique spiro linkage between a chromene and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate can be achieved through a multicomponent reaction involving dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione. The reaction is catalyzed by L-proline in an ethanol medium . This method is efficient, environmentally friendly, and proceeds under mild reaction conditions, yielding high purity products without the need for column chromatography.
Industrial Production Methods
These methods are advantageous due to their high atom economy, reduced waste, and the ability to form multiple bonds in a single reaction step .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions typically occur under mild to moderate conditions, ensuring the stability of the spiro linkage .
Major Products
The major products formed from these reactions include various substituted spirochromenes and indole derivatives, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate can be compared with other spirochromenes and indole derivatives. Similar compounds include:
2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Indole derivatives: Compounds like indole-3-carboxylates exhibit similar structural features and biological activities.
The uniqueness of ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate lies in its specific spiro linkage and the presence of both chromene and indole moieties, which contribute to its diverse chemical and biological properties .
Propiedades
Fórmula molecular |
C21H21ClN2O5 |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
ethyl 2'-amino-5-chloro-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carboxylate |
InChI |
InChI=1S/C21H21ClN2O5/c1-4-28-18(26)16-17(23)29-14-9-20(2,3)8-13(25)15(14)21(16)11-7-10(22)5-6-12(11)24-19(21)27/h5-7H,4,8-9,23H2,1-3H3,(H,24,27) |
Clave InChI |
WYMZLGLEPOLSNF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)Cl)NC3=O)C(=O)CC(C2)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374955.png)
![5-[4-(allyloxy)phenyl]-4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374961.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374963.png)

![4-(2-thienyl)-5H-pyrido[2,3-b][1,4]diazepine-2-carboxylic acid](/img/structure/B13374969.png)
![3-(3,4-Dimethoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374981.png)
![2-[2-(2-Chlorophenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13374984.png)
![2-methyl-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide](/img/structure/B13374990.png)
methanone](/img/structure/B13374992.png)
![N-{3-[(4-bromobenzyl)sulfonyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B13374996.png)
![N-{1-[(isopentylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B13375001.png)
![1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B13375022.png)
![2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B13375028.png)
